

Application Notes and Protocols: Formulation and Evaluation of Theophylline Sodium Glycinate Microspheres

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Compound of Interest		
Compound Name:	Theophylline Sodium Glycinate	
Cat. No.:	B10774723	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the formulation and evaluation of **Theophylline Sodium Glycinate** microspheres for controlled drug delivery applications. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visual workflows for clarity.

Introduction

Theophylline, a methylxanthine derivative, is a widely used bronchodilator for the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] [2] However, its narrow therapeutic index and short biological half-life necessitate the development of controlled-release dosage forms to maintain therapeutic plasma concentrations, reduce dosing frequency, and minimize side effects.[3] **Theophylline Sodium Glycinate** is an equilibrium mixture of theophylline sodium and glycine, offering improved solubility.[4] Microspheres are a promising drug delivery system for theophylline, capable of providing sustained release and improving patient compliance.[1][5]

This document details the formulation of **Theophylline Sodium Glycinate** microspheres using various biodegradable polymers and evaluation of their physicochemical properties and in-vitro drug release profiles.



Data Presentation: Formulation and Evaluation Parameters

The following tables summarize the quantitative data from various studies on theophylline microspheres, providing a comparative overview of different formulations.

Table 1: Formulation Parameters and Physicochemical Characteristics of Theophylline Microspheres

Formulati on Code	Polymer(s)	Drug:Pol ymer Ratio	Productio n Yield (%)	Entrapme nt Efficiency (%)	Mean Particle Size (μm)	Referenc e
F2	Eudragit RL 100	4:1	59.14	73.93	372	[6]
F'2	Cellulose Acetate Butyrate	0.75:1	45.39	95.87	273	[6]
F2 (EC)	Ethylcellulo se	0.5:1	-	88.59	757.01	[7]
F1 (CA)	Cellulose Acetate	1:1	73.0 - 87.5	71.8 - 92.4	-	[8]
F3 (CA)	Cellulose Acetate	1:3	73.0 - 87.5	71.8 - 92.4	-	[8]
CS-SA	Chitosan- Sodium Alginate	-	-	>75	994 - 999	[1][5]

Data presented as reported in the cited literature. "-" indicates data not available.

Table 2: In-Vitro Drug Release Characteristics of Theophylline Microspheres



Formulati on Code	Dissoluti on Medium (pH)	Release after 2h (%)	Release after 8h (%)	Release after 12h (%)	Release Mechanis m	Referenc e
F2 (Eu RL)	1.2 then 7.4	Initial Burst	-	-	-	[6]
F'2 (CAB)	1.2 then 7.4	Slower Release	-	-	-	[6]
F2 (EC)	1.2 and 7.4	Reduced Burst	-	-	Diffusion Controlled	[7]
CS-SA	1.2 then 7.4	40-60	-	Sustained up to 12h	Higuchi's Diffusion	[1]

Data presented as reported in the cited literature. "-" indicates data not available.

Experimental Protocols

This section provides detailed methodologies for the formulation and evaluation of **Theophylline Sodium Glycinate** microspheres.

Formulation of Microspheres by Emulsion Solvent Evaporation Method

This method is widely used for the encapsulation of drugs in polymeric microspheres.[6][8]

Materials:

- Theophylline Sodium Glycinate
- Polymer (e.g., Eudragit RL 100, Cellulose Acetate Butyrate, Ethylcellulose)[6][7]
- Organic Solvent (e.g., Acetone, Methanol, Dichloromethane)[6][7]
- Dispersing Medium/Continuous Phase (e.g., Liquid Paraffin)[6][8]



- Surfactant/Emulsifying Agent (e.g., Span 80)[6][8]
- Stirring Apparatus
- Filtration assembly
- Drying oven

Protocol:

- Preparation of the Dispersed Phase: Dissolve the polymer in a suitable organic solvent.
 Disperse the Theophylline Sodium Glycinate in the polymer solution.
- Preparation of the Continuous Phase: Add the surfactant to the dispersing medium (e.g., liquid paraffin) and stir to ensure uniform mixing.
- Emulsification: Slowly add the dispersed phase to the continuous phase under constant stirring at a specified speed (e.g., 900 rpm) to form an oil-in-oil (o/o) or water-in-oil-in-oil (w/o/o) emulsion.[6][7]
- Solvent Evaporation: Continue stirring for a defined period (e.g., 2 hours) to allow for the evaporation of the organic solvent, leading to the formation of solid microspheres.[6]
- Collection and Washing: Collect the formed microspheres by filtration. Wash the
 microspheres multiple times with a suitable solvent (e.g., n-heptane or n-hexane) to remove
 any residual oil and surfactant.[6]
- Drying: Air-dry the microspheres for 12 hours or in an oven at a controlled temperature to obtain free-flowing microspheres.[6]

Formulation of Microspheres by Ionotropic Gelation Method

This method is suitable for forming microspheres from natural polymers like sodium alginate and chitosan.[1][5]

Materials:



- Theophylline Sodium Glycinate
- Sodium Alginate
- Chitosan
- Calcium Chloride
- Acetic Acid
- Syringe with a specific gauge needle
- Stirring Apparatus

Protocol:

- Preparation of the Drug-Polymer Solution: Dissolve sodium alginate in deionized water and disperse Theophylline Sodium Glycinate in this solution with constant stirring.
- Preparation of the Cross-linking Solution: Prepare a solution of calcium chloride containing dissolved chitosan in a weak acetic acid solution.
- Droplet Formation: Extrude the drug-polymer solution dropwise through a syringe into the calcium chloride-chitosan solution under gentle agitation.
- Gelation and Microsphere Formation: Allow the droplets to remain in the cross-linking solution for a specified time (e.g., 15 minutes) to ensure complete gelation and formation of microspheres.[1]
- Collection and Washing: Separate the formed microspheres, wash them with deionized water, and then dry them at room temperature.[1]

Evaluation of Microspheres

The production yield is calculated to determine the efficiency of the formulation process.

Protocol:

Weigh the prepared microspheres accurately.



Calculate the percentage yield using the following formula: Yield (%) = (Weight of prepared microspheres / Total weight of drug and polymer) x 100[6]

This determines the amount of drug successfully encapsulated within the microspheres.

Protocol:

- Accurately weigh a specific amount of crushed microspheres.
- Dissolve the microspheres in a suitable solvent to extract the drug.
- Filter the solution to remove any polymeric debris.
- Analyze the drug content in the filtrate using a validated analytical method, such as UV-Visible Spectrophotometry at the drug's λmax (e.g., 271 nm for theophylline).[1]
- Calculate the drug entrapment efficiency and drug loading using the following formulas:
 Entrapment Efficiency (%) = (Actual drug content / Theoretical drug content) x 100 Drug
 Loading (%) = (Weight of drug in microspheres / Weight of microspheres) x 100

Particle size and its distribution are crucial parameters that influence drug release.

Protocol:

- Determine the particle size of the microspheres using optical microscopy or a particle size analyzer.
- For microscopy, measure the diameter of a statistically significant number of microspheres (e.g., 100) and calculate the average particle size.

This study evaluates the rate and extent of drug release from the microspheres over time.

Protocol:

- Use a USP dissolution apparatus (e.g., Type II paddle or Type I basket).[6][7]
- Fill the dissolution vessel with 900 mL of dissolution medium (e.g., 0.1 N HCl, pH 1.2 for the first 2 hours, followed by phosphate buffer, pH 7.4).[1][6] Maintain the temperature at 37 ±

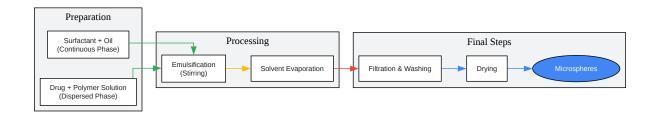


0.5°C and the stirring speed at a constant rate (e.g., 100 rpm).[6][7]

- Place an accurately weighed amount of microspheres (equivalent to a specific dose of theophylline) in the dissolution medium.
- Withdraw aliquots of the dissolution medium at predetermined time intervals and replace with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[7]
- Filter the withdrawn samples and analyze the drug concentration using a suitable analytical method (e.g., UV-Visible Spectrophotometry).
- Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

Experimental Workflow: Emulsion Solvent Evaporation

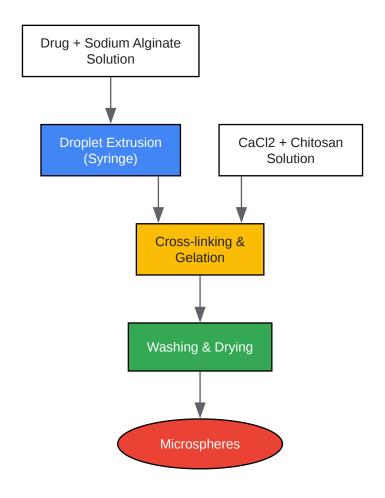


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Caption: Workflow for Emulsion Solvent Evaporation Method.

Experimental Workflow: Ionotropic Gelation



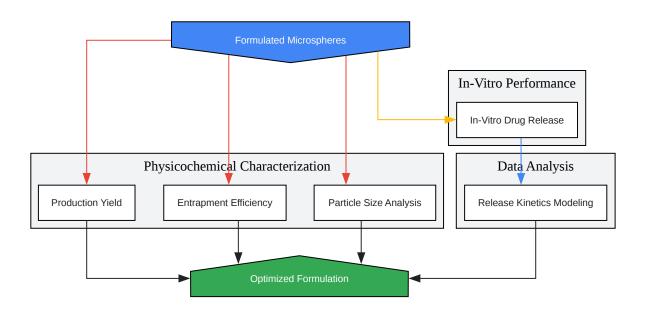


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Caption: Workflow for Ionotropic Gelation Method.

Logical Relationship: Microsphere Evaluation Process





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Caption: Logical Flow of Microsphere Evaluation.

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